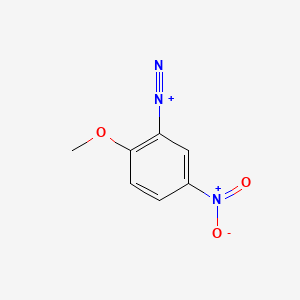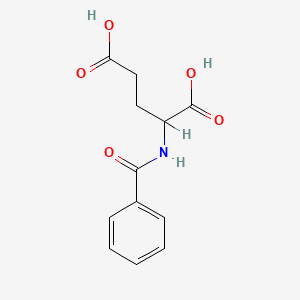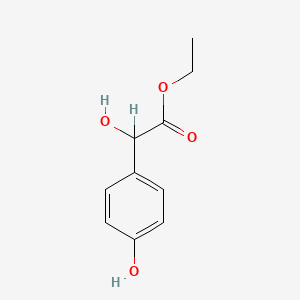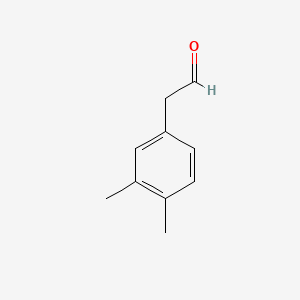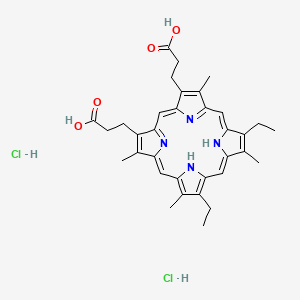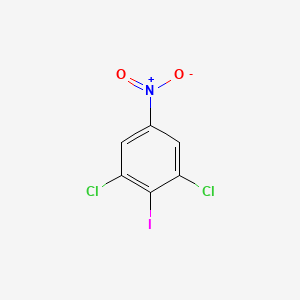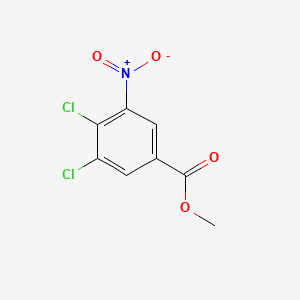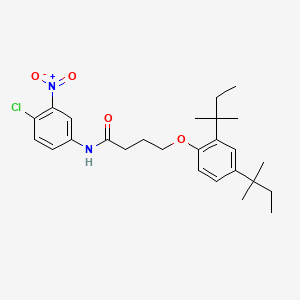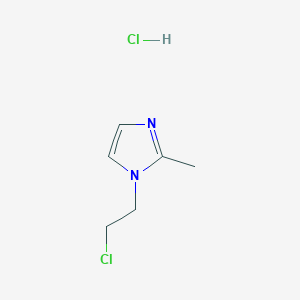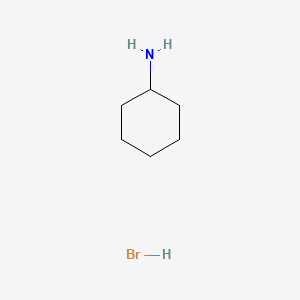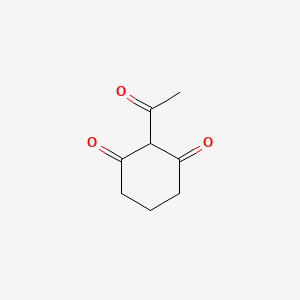
2-Acetyl-1,3-cyclohexanedione
Vue d'ensemble
Description
2-Acetyl-1,3-cyclohexanedione (ACAC) is a chemical compound that belongs to the family of β-diketones. It has a molecular formula of C8H10O3 and a molecular weight of 154.1632 .
Synthesis Analysis
2-Acetyl-1,3-cyclohexanedione serves as a crucial intermediate in the synthesis of various organic compounds. It acts as a precursor to several significant synthetic intermediates, including 2-acetyl-1,3-cyclohexanediol, which is utilized in the synthesis of polymers and various industrial products .Molecular Structure Analysis
The molecular structure of 2-Acetyl-1,3-cyclohexanedione can be represented by the linear formula CH3COC6H7(=O)2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
While the precise chemical reactions involving 2-Acetyl-1,3-cyclohexanedione are not fully understood, it is believed that the oxidation reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction involves the transfer of electrons from cyclohexane-1,3-dione to the acid, facilitating the formation of 2-Acetyl-1,3-cyclohexanedione .Physical And Chemical Properties Analysis
2-Acetyl-1,3-cyclohexanedione is a solid substance with a boiling point of 85°C/0.1 mmHg and a melting point of 20°C. It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Computational Studies and Mechanism Exploration
- Computational investigations have explored the isomerization mechanisms of enol acetate of 2-acetyl-1,3-cyclohexanedione, highlighting mechanisms including 1,3-H and 1,5-H shifts and evaluating their feasibility through density functional theory calculations (Wang et al., 2009).
Chemical Reactivity and Compound Formation
- Studies on the reactivity of 2-acetyl-1,3-cyclohexanedione with diazomethane have shown predominant reactions at the acetyl keto group, leading to various derivative compounds (Akhrem et al., 1972).
- Research into the acetylation of lower 1,3-cycloalkenediones with ketene revealed that acetylation occurs exclusively at oxygen in contrast to acyclic β-diketones (Boháč & Hrnčiar, 1991).
Biological and Pharmacological Studies
- Cyclohexanedione herbicides, which include 2-acetyl-1,3-cyclohexanedione derivatives, have been identified as potent inhibitors of acetyl-coenzyme A carboxylase in grasses, explaining their selective herbicidal action (Rendina & Felts, 1988).
- Certain 1,3-cyclohexanedione derivatives demonstrate antihelminthic activity, which has implications for their potential use in treating parasitic infections (Gunar et al., 1959).
Chemical Analysis and Detection Techniques
- 1,3-Cyclohexanedione, a closely related compound, has been used in trace analysis of aldehydes, suggesting potential analytical applications for 2-acetyl-1,3-cyclohexanedione derivatives in similar contexts (Stahovec & Mopper, 1984).
Interaction with Metal Ions
- The complexation of 2-acetyl-1,3-cyclohexanedione with iron (III) in aqueous solutions has been studied, providing insights into its chelating properties, which may have implications for its role in beverage aging processes, particularly in beer (Blanco et al., 2003).
Propriétés
IUPAC Name |
2-acetylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNXDYRMRBQOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193577 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,3-cyclohexanedione | |
CAS RN |
4056-73-9 | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

